![molecular formula C16H17N5O5S2 B2828832 (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173586-91-8](/img/structure/B2828832.png)
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a pyrazole ring, a carbonyl group, an imino group, a sulfamoyl group, and a benzothiazole ring. These functional groups suggest that the compound could have a variety of chemical properties and could participate in a range of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine . The benzothiazole ring could be synthesized through the condensation of 2-aminobenzenethiol with a carbonyl compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and benzothiazole rings are aromatic and would contribute to the compound’s stability. The presence of the imino group could allow for tautomerism, potentially leading to different forms of the compound under different conditions .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the sulfamoyl group could participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .
Scientific Research Applications
Heterocyclic Synthesis and Applications
- Heterocyclic compounds, including those derived from thiazole and pyrazole scaffolds, have been extensively studied for their diverse biological activities. For example, the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from heterocyclic precursors has been demonstrated. Such compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules (Mohareb et al., 2004).
Antioxidant Activities
- The search for natural and synthetic antioxidants is a significant area of research, given their importance in combating oxidative stress-related diseases. Studies on the isolation of antioxidant compounds from natural sources, such as Juglans regia kernels and the red seaweed Gracilaria opuntia, underline the potential of naturally derived and synthetically modified compounds in providing health benefits and protection against oxidative damage (Zhang et al., 2009); (Makkar & Chakraborty, 2018).
Antimicrobial and Anticancer Properties
- The synthesis and characterization of various heterocyclic compounds, including thiazoles and pyrazolopyrimidines containing different moieties, have been reported to possess antimicrobial and anticancer activities. These findings highlight the importance of structural diversity in the development of new therapeutic agents (Asif et al., 2021).
Coordination Complexes and Their Activities
- The formation of coordination complexes involving pyrazole-acetamide derivatives and their potential antioxidant activities further exemplify the wide range of applications for heterocyclic compounds. Such studies contribute to the understanding of the structural requirements for biological activity and the development of compounds with specific functions (Chkirate et al., 2019).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-3-26-14(22)9-21-11-5-4-10(28(17,24)25)8-13(11)27-16(21)19-15(23)12-6-7-18-20(12)2/h4-8H,3,9H2,1-2H3,(H2,17,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECXILACROIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


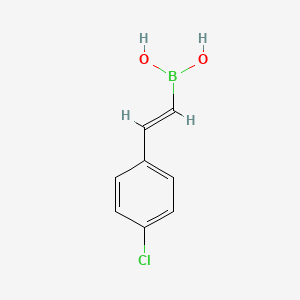

![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2828756.png)
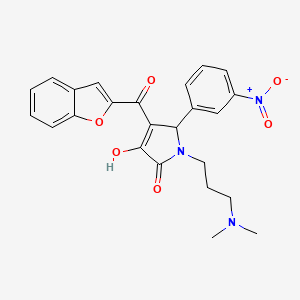
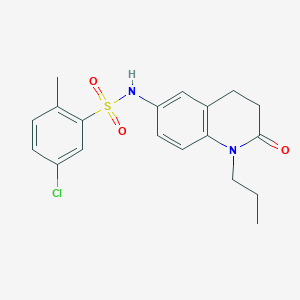
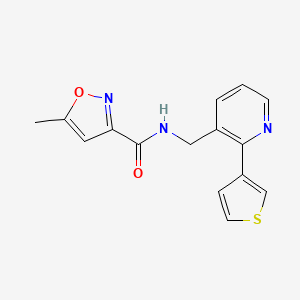
![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)
![5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B2828764.png)
![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)
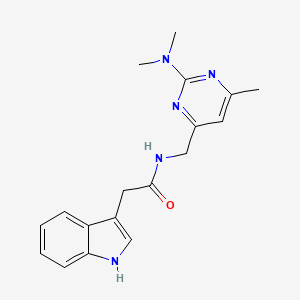
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
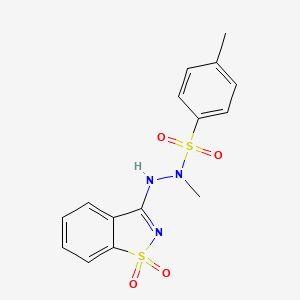
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)